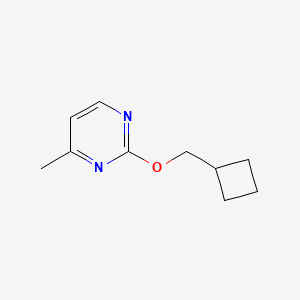

2-(Cyclobutylmethoxy)-4-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclobutylmethoxy)-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-5-6-11-10(12-8)13-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZYEGSDBOALNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutylmethoxy 4 Methylpyrimidine and Analogues

General Strategies for Pyrimidine (B1678525) Core Formation

The synthesis of the pyrimidine core, a foundational structure in many biologically significant molecules, can be achieved through various strategic approaches. These methods are broadly categorized into classical cyclization reactions, modern multicomponent reactions, and sustainable green chemistry protocols.

Principal Synthetic Approaches via Cyclization Reactions

The traditional and most common method for constructing the pyrimidine ring is through the condensation reaction of a 1,3-dicarbonyl compound with an amidine or a related nitrogen-containing species. This approach, often referred to as the Prinzbach synthesis, involves the reaction of compounds like acetylacetone with an amidine to form the substituted pyrimidine ring. Variations of this method include the use of β-ketoesters, malonates, and other 1,3-dielectrophiles. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine system.

Another significant cyclization strategy involves the reaction of α,β-unsaturated ketones with amidines. This [3+3] cycloaddition provides a direct route to polysubstituted pyrimidines. The reaction conditions can be tuned to favor specific regioisomers, making it a versatile tool for pyrimidine synthesis.

Multicomponent Reaction Paradigms for Pyrimidine Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrimidines from simple starting materials in a single step. The Biginelli reaction is a classic example of an MCR for pyrimidine synthesis, involving the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea. This acid-catalyzed reaction produces dihydropyrimidones, which can be subsequently oxidized to the corresponding pyrimidines.

More contemporary MCRs for pyrimidine synthesis have been developed to enhance efficiency and structural diversity. For instance, a regioselective, iridium-catalyzed multicomponent synthesis allows for the formation of pyrimidines from amidines and up to three different alcohols wikipedia.org. This process involves a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as the only byproducts wikipedia.org.

| Multicomponent Reaction | Components | Product | Advantages |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidone | One-pot synthesis, operational simplicity |

| Iridium-Catalyzed MCR | Amidine, up to three Alcohols | Substituted Pyrimidine | High regioselectivity, sustainable |

Catalyst-Mediated and Green Chemistry Approaches in Pyrimidine Annulation

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for pyrimidine synthesis. This has led to the exploration of various catalysts and green reaction conditions. The use of catalysts, such as Lewis acids, solid-supported catalysts, and nanocatalysts, can improve reaction rates, yields, and selectivity, often under milder conditions.

Green chemistry approaches focus on reducing the environmental impact of chemical processes. This includes the use of safer solvents (like water or ionic liquids), solvent-free reaction conditions, and energy-efficient techniques such as microwave irradiation and ultrasonication. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of pyrimidine analogues. Similarly, the use of recyclable catalysts aligns with the principles of green chemistry by minimizing waste.

Introduction of the 2-Alkoxy and 4-Methyl Substituents

Once the pyrimidine core is formed, the next crucial step in the synthesis of 2-(Cyclobutylmethoxy)-4-methylpyrimidine is the introduction of the specific substituents at the 2 and 4 positions. This is typically achieved through the use of a halogenated pyrimidine precursor.

Synthetic Utility of Halogenated Pyrimidine Precursors (e.g., 2-Chloro-4-methylpyrimidine) in Ether Formation

Halogenated pyrimidines, particularly chloropyrimidines, are versatile intermediates in the synthesis of substituted pyrimidines. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For the synthesis of this compound, the key intermediate is 2-chloro-4-methylpyrimidine.

The synthesis of 2-chloro-4-methylpyrimidine can be accomplished from commercially available starting materials. One common method involves the reduction of 2,4-dichloro-6-methylpyrimidine. For instance, a reaction using zinc powder in a mixture of ethanol and water can selectively remove the chlorine atom at the 6-position to yield 2-chloro-4-methylpyrimidine chemicalbook.comchemicalbook.com. Another approach involves the reaction of 2,4-dichloropyrimidine with a methylating agent like methylmagnesium chloride in the presence of an iron catalyst guidechem.com.

| Starting Material | Reagents | Product | Yield |

| 2,6-dichloro-4-methylpyrimidine | Zinc powder, Iodine, Ethanol/Water | 2-chloro-4-methylpyrimidine | 53% chemicalbook.comchemicalbook.com |

| 2,4-dichloropyrimidine | MeMgCl, Fe(acac)3, THF | 2-chloro-4-methylpyrimidine | 50% guidechem.com |

Nucleophilic Substitution Reactions for 2-Alkoxylation

The introduction of the 2-(cyclobutylmethoxy) group is achieved through a nucleophilic aromatic substitution reaction on the 2-chloro-4-methylpyrimidine precursor. The Williamson ether synthesis is a classic and widely used method for this transformation wikipedia.orgmasterorganicchemistry.com. In this reaction, an alkoxide ion acts as the nucleophile, displacing the chloride ion from the pyrimidine ring wikipedia.org.

To synthesize this compound, cyclobutylmethanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium cyclobutylmethoxide. This alkoxide is then reacted with 2-chloro-4-methylpyrimidine. The alkoxide attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, leading to the displacement of the chloride ion and the formation of the desired ether linkage. This reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the S_N_Ar (Nucleophilic Aromatic Substitution) mechanism.

The general reaction is as follows:

Formation of the alkoxide: Cyclobutyl-CH₂OH + NaH → Cyclobutyl-CH₂O⁻Na⁺ + H₂

Nucleophilic substitution: Cyclobutyl-CH₂O⁻Na⁺ + 2-Chloro-4-methylpyrimidine → this compound + NaCl

This two-step, one-pot procedure provides an efficient route to the target compound, leveraging the reactivity of the halogenated pyrimidine intermediate.

Strategies for Selective Methyl Group Functionalization

The methyl group at the C4 position of the pyrimidine ring, while seemingly simple, presents a unique synthetic challenge. Its functionalization requires breaking a strong carbon-hydrogen (C-H) bond, which is typically less reactive than the C-H bonds on the aromatic ring itself or other functional groups. However, converting this methyl group into other functionalities like a hydroxymethyl, formyl, or carboxyl group can open up new avenues for creating diverse molecular analogues.

One potential strategy is catalytic oxidation . While direct examples on 4-methylpyrimidine (B18481) are not extensively documented, analogous transformations on similar heterocycles, such as 4-methylpyridine, provide valuable insights. Gas-phase catalytic oxidation of 4-methylpyridine over modified vanadium oxide catalysts has been shown to yield pyridine-4-carbaldehyde and isonicotinic acid ijcce.ac.irresearchgate.net. This process involves the selective oxidation of the methyl group. A similar approach could theoretically be applied to 4-methylpyrimidine, using carefully selected catalysts and reaction conditions to achieve the desired oxidation state while preserving the pyrimidine core.

Another powerful, modern approach is direct C-H activation . This field has rapidly evolved, offering methods to functionalize otherwise inert C-H bonds. mdpi.comnih.gov For methyl groups on heteroaromatic rings, transition-metal-catalyzed C-H activation can be employed. researchgate.netthieme-connect.deresearchgate.net These reactions often use a directing group to position a metal catalyst near the target C-H bond, facilitating its cleavage and subsequent functionalization. While C-H activation on the pyrimidine ring itself is more common, developing systems for selective activation of the C4-methyl group is an active area of research.

A summary of potential functionalization strategies is presented below.

| Strategy | Description | Potential Products | Key Challenges |

| Catalytic Oxidation | Use of metal oxide catalysts (e.g., V₂O₅-based) at elevated temperatures to oxidize the methyl group. ijcce.ac.irresearchgate.net | 4-Formylpyrimidine, Pyrimidine-4-carboxylic acid | Controlling the extent of oxidation; Preventing ring degradation; Catalyst deactivation. |

| Direct C-H Activation | Transition-metal catalysts (e.g., Pd, Rh) are used to selectively cleave the C-H bond of the methyl group for further coupling reactions. nih.govresearchgate.net | 4-(Hydroxymethyl)pyrimidine, 4-(Aminomethyl)pyrimidine | Achieving selectivity for the methyl group over ring C-H bonds; Finding suitable directing groups and catalysts. |

| Radical-Mediated Functionalization | Use of radical initiators to abstract a hydrogen atom from the methyl group, creating a benzylic-type radical that can be trapped by various reagents. | 4-(Halomethyl)pyrimidine, 4-(Thiomethyl)pyrimidine | Controlling side reactions; Selectivity in complex molecules. |

Advanced Synthetic Techniques for Library Generation

The exploration of structure-activity relationships (SAR) often requires the synthesis of a large number of related compounds, known as a chemical library. Advanced techniques are employed to streamline this process for pyrimidine analogues.

Solid-Phase Synthesis (SPS) offers a significant advantage in library generation by simplifying purification. In a typical SPS approach for pyrimidine analogues, a starting material is anchored to a solid support (resin). Subsequent reactions are carried out, and excess reagents and by-products are simply washed away. The final product is then cleaved from the resin in a pure form. For example, 4,6-dichloro-5-nitropyrimidine has been coupled to a Rink amide resin, followed by sequential displacement of the chlorides and other modifications to build a purine library from a pyrimidine template. researchgate.net

Parallel Synthesis involves conducting multiple reactions simultaneously in an array format, such as in a 24- or 96-well plate. This technique can be performed on a solid phase or in solution. Solution-phase parallel synthesis has been successfully used to create a diverse library of 181 purine and pyrimidine analogues. researchgate.netnih.govresearchgate.net In this case, different amines were reacted with various nucleic acid N-acetic acids in 24-well reaction blocks to produce a library of acyclic nucleoside analogues. researchgate.netnih.govresearchgate.net

| Technique | Principle | Advantages | Disadvantages | Representative Application |

| Solid-Phase Synthesis (SPS) | A substrate is covalently attached to an insoluble polymer resin, and reactions are performed. Purification is done by washing. researchgate.net | Ease of purification; Amenable to automation. | Requires development of resin attachment/cleavage strategies; Reaction monitoring can be difficult. | Synthesis of purines starting from a resin-bound pyrimidine. researchgate.net |

| Solution-Phase Parallel Synthesis | Multiple reactions are run simultaneously in separate vessels (e.g., well plates). researchgate.netnih.govresearchgate.net | No need for linker chemistry; Good yields of larger quantities; Homogeneous reaction conditions. nih.gov | Purification can be more complex, often requiring automated chromatography. | High-throughput synthesis of 181 pyrimidine and purine acetamide analogues. researchgate.netnih.govresearchgate.net |

To fully exploit the power of parallel synthesis, automation and high-throughput chemistry (HTC) are essential. These technologies enable the rapid execution of the large number of reactions required for library generation.

Automated Synthesis platforms utilize robotics to perform repetitive tasks such as dispensing reagents, controlling reaction temperatures, and transferring reaction mixtures. For instance, the generation of pyrimidine libraries has been performed using automatic reagent-dispensing platforms under an inert atmosphere to ensure consistency and minimize manual error. researchgate.netresearchgate.net

High-Throughput Chemistry (HTC) encompasses the strategies and technologies used to accelerate the discovery and optimization of chemical reactions. researchgate.netmdpi.com After a library of compounds is synthesized, purification and analysis must also be performed in a high-throughput manner. Automated purification systems using pre-packed silica gel columns are often employed to handle the large number of samples generated from parallel synthesis. researchgate.netresearchgate.net All compounds are typically analyzed for purity by methods like HPLC before being stored and screened. researchgate.netresearchgate.net This integrated approach of automated synthesis, purification, and analysis is critical for efficiently populating and screening compound libraries for drug discovery. researchgate.netmdpi.com

Chemoselectivity and Regioselectivity Challenges in Pyrimidine Derivatization

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity. The nitrogen atoms withdraw electron density, making the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack, especially when a leaving group (like a halogen) is present. Controlling the selectivity of these reactions is a major challenge.

Regioselectivity refers to the preferential reaction at one position over another. In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. This inherent difference in reactivity can be exploited to sequentially introduce different substituents. For the synthesis of this compound, one could start with 2,4-dichloropyrimidine, first perform a reaction to introduce the methyl group at the C4 position (e.g., via a coupling reaction), and then substitute the remaining chlorine at C2 with cyclobutylmethanol. The choice of reagents, catalysts, and reaction conditions is crucial for achieving high regioselectivity. researchgate.net

Chemoselectivity is the preferential reaction of a reagent with one functional group over another. In a molecule with multiple reactive sites, such as a pyrimidine bearing both a halogen and a functionalizable methyl group, a reagent must be chosen that reacts with only the desired site. For example, when performing a nucleophilic substitution on 2-chloro-4-methylpyrimidine with cyclobutylmethanol, conditions must be selected that favor substitution at the C2 position without causing unwanted reactions at the methyl group. Conversely, when attempting to functionalize the methyl group, the reaction must not affect the pyrimidine ring or the alkoxy substituent.

The table below summarizes the relative reactivity of different positions on the pyrimidine ring.

| Position | Electronic Character | Typical Reactivity |

| C2, C4, C6 | Electron-deficient (δ+) | Susceptible to nucleophilic attack (especially with a leaving group). |

| C5 | Relatively electron-rich | Susceptible to electrophilic attack. |

Navigating these selectivity challenges is paramount in the synthesis of complex pyrimidine derivatives, requiring a deep understanding of the electronic properties of the heterocyclic core and the careful selection of synthetic methodologies.

Exploration of Biological Activities and Molecular Mechanisms

In Vitro Pharmacological Characterization

The in vitro pharmacological properties of 2-(Cyclobutylmethoxy)-4-methylpyrimidine can be inferred by examining the activities of other pyrimidine-containing molecules. These studies are crucial for identifying potential therapeutic applications and understanding the compound's mechanism of action at a molecular and cellular level.

Enzyme Inhibition Studies Relevant to Pyrimidine (B1678525) Scaffolds

The pyrimidine scaffold is a well-established pharmacophore in the development of enzyme inhibitors, particularly kinase inhibitors. rsc.orgnih.govnih.gov Pyrimidine derivatives have been successfully developed as potent inhibitors of various kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. rsc.orgnih.govnih.gov The pyrimidine core can mimic the adenine (B156593) ring of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity. rsc.orgnih.gov

Furthermore, novel synthesized pyrimidine derivatives have shown effective inhibition of metabolic enzymes such as carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). researchgate.net These enzymes are associated with a range of diseases including epilepsy, glaucoma, Alzheimer's disease, and diabetes. researchgate.net

Table 1: Inhibitory Activity of Novel Pyrimidine Derivatives Against Various Metabolic Enzymes researchgate.net

| Enzyme Target | Ki Range (nM) |

|---|---|

| Carbonic Anhydrase I (hCA I) | 39.16 ± 7.70 – 144.62 ± 26.98 |

| Carbonic Anhydrase II (hCA II) | 18.21 ± 3.66 – 136.35 ± 21.48 |

| Acetylcholinesterase (AChE) | 33.15 ± 4.85 – 52.98 ± 19.86 |

| Butyrylcholinesterase (BChE) | 31.96 ± 8.24 – 69.57 ± 21.27 |

| α-Glycosidase | 17.37 ± 1.11 – 253.88 ± 39.91 |

| Aldose Reductase (AR) | 648.82 ± 53.74 – 1902.58 ± 98.90 |

Note: Data represents the range of inhibitory constants (Ki) for a series of novel pyrimidine derivatives, not specifically this compound.

Receptor Modulatory Activities (e.g., Adenosine (B11128) Receptors, inferred from similar compounds)

Pyrimidine derivatives have been identified as potent and selective modulators of adenosine receptors. nih.gov Specifically, certain diaryl 2- or 4-amidopyrimidines have demonstrated high affinity for the human A3 adenosine receptor, with some exhibiting Ki values below 10 nM, while showing no significant activity at A1, A2A, and A2B receptors. nih.gov Adenosine receptors are G protein-coupled receptors involved in numerous physiological processes, making them attractive therapeutic targets. acs.orgmdpi.com The modulation of these receptors by pyrimidine-based compounds suggests a potential role for this compound in conditions where adenosine signaling is dysregulated. nih.gov

Antimicrobial Spectrum and Potency Evaluation

The pyrimidine scaffold is present in numerous compounds with demonstrated antimicrobial properties. researchgate.net Studies on multisubstituted pyrimidines have revealed their effectiveness against bacterial pathogens, including their ability to inhibit bacterial growth and biofilm formation in Staphylococcus aureus. nih.gov Some of these compounds have shown minimum inhibitory concentration (MIC) values lower than 60 µM. nih.gov The antimicrobial activity of pyrimidine derivatives extends to both Gram-positive and Gram-negative bacteria. frontiersin.org Given the structural similarity, this compound may also possess antimicrobial activities.

Table 2: Antimicrobial Activity of a Pyrimidine Derivative Against E. coli researchgate.net

| Parameter | Concentration | Effect |

|---|---|---|

| In Vitro Bactericidal Effect | 128 µg/ml | Bactericidal |

| In Vivo Antimicrobial Effect | 50 mg/kg/day for 10 days | Antimicrobial |

Note: This data is for the compound 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3n)-one and not this compound.

Cellular Target Engagement Assays

To confirm that a compound interacts with its intended target within a cellular environment, cellular target engagement assays are employed. acs.org Techniques like the cellular thermal shift assay (CETSA) are used to assess the binding of small molecules to their protein targets in intact cells. nih.govnih.gov This method relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. nih.gov Another approach is the NanoBRET assay, which can quantify the cellular penetrance and binding of a compound to its kinase target. acs.org Such assays would be essential to validate the specific cellular targets of this compound.

Cell-Based Phenotypic Screening for Functional Responses

Cell-based phenotypic screening is a powerful tool in drug discovery to identify compounds that elicit a desired functional response in a cellular context, without prior knowledge of the specific molecular target. nih.govbroadinstitute.org For pyrimidine derivatives, this could involve screening for antiproliferative effects in cancer cell lines or assessing their impact on microtubule dynamics. nih.govnih.gov For instance, a cell-based phenotypic screen was used to evaluate the microtubule disrupting effects of certain pyrimidine compounds. nih.gov Such screens could reveal the functional consequences of this compound's interaction with cellular components.

Preclinical In Vivo Efficacy and Mechanistic Investigations (Animal Models)

No preclinical in vivo efficacy data or mechanistic investigations in animal models for the specific compound this compound were identified in the performed search. To evaluate the therapeutic potential of this compound, future studies would need to involve animal models relevant to its in vitro activities.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific literature, including research articles, patents, and chemical databases, have yielded no specific information on the biological activities, molecular mechanisms, or molecular targets of this particular compound.

The search results consistently provided general information on the broad class of pyrimidine derivatives, which are known to exhibit a wide range of biological activities. However, no data specific to "this compound" regarding its pharmacodynamic profiling, mechanism of action, metabolomic impact, or effects on cellular pathways was found. Without any available research data, it is not possible to create the detailed and scientifically accurate article as outlined in the instructions.

Structure Activity Relationship Sar and Derivative Design

Systematic Variation of the Cyclobutylmethoxy Moiety

The 2-alkoxy group is a key determinant of the molecule's interaction with its biological target. Modifications to the cyclobutylmethoxy portion can significantly influence binding affinity and pharmacokinetic properties.

Studies on related 2-alkoxy-4-methylpyrimidine analogs have demonstrated that the nature of the alkyl group at the 2-position is crucial for activity. For instance, in a series of O4-alkylpyrimidines investigated as CDK2 inhibitors, variations in the alkyl substituent led to significant differences in inhibitory potency. While direct data for 2-(cyclobutylmethoxy)-4-methylpyrimidine is limited, extrapolation from such studies suggests that both the length and branching of the alkoxy chain are important. For example, increasing or decreasing the number of methylene (B1212753) units in the linker between the cyclobutyl ring and the pyrimidine (B1678525) core could alter the flexibility and orientation of the cyclobutyl group within a binding pocket, thereby affecting activity.

The cyclobutyl ring itself plays a significant role in defining the conformational preferences of the molecule. Research on O4-alkylpyrimidines has shown that cyclic substituents can be advantageous for biological activity. For example, in one study, O4-alkyl substituents like cyclohexylmethyl were found to be optimal for the activity of certain 5-nitroso-pyrimidines as CDK2 inhibitors nih.gov. This suggests that the rigid nature of the cycloalkyl group can favorably position the molecule for interaction with its target. Varying the size of the cycloalkyl ring from cyclopropyl to cyclohexyl would likely impact the conformational strain and the hydrophobic interactions within the binding site.

| Compound Modification | Cycloalkyl Group | Relative Potency (Hypothetical) |

|---|---|---|

| - | Cyclopropylmethyl | - |

| Parent Compound | Cyclobutylmethyl | Baseline |

| - | Cyclopentylmethyl | - |

| Analog | Cyclohexylmethyl | Potentially Increased nih.gov |

Modifications of the 4-Methylpyrimidine (B18481) Core

The 4-methylpyrimidine scaffold serves as a crucial anchor for the molecule. Alterations to this core can modulate electronic properties, solubility, and interactions with the target protein.

The 5-position of the pyrimidine ring is a common site for modification in drug design to enhance potency and selectivity. Studies on various pyrimidine derivatives have shown that introducing small electron-withdrawing or hydrogen-bonding groups at this position can lead to significant gains in activity. For instance, in a series of O4-alkylpyrimidines, 5-formyl and 5-acetyl substituents were well-tolerated and, in some cases, led to highly potent compounds nih.gov. The introduction of a substituent at the 5-position of this compound could introduce new interactions with the target protein.

Rational Design Principles Based on Pharmacophore Models and Ligand Efficiency

The development of potent and drug-like molecules relies on the application of rational design principles. Pharmacophore modeling and the concept of ligand efficiency are central to this process.

Pharmacophore models for related pyrimidine derivatives often highlight the importance of a hydrogen bond acceptor (the pyrimidine nitrogens) and a hydrophobic region (the alkoxy substituent). For instance, a five-point pharmacophore model developed for 2-phenylpyrimidine analogues included hydrogen bond acceptors and donors as key features nih.gov. Such models can guide the design of new derivatives of this compound by identifying essential interaction points.

Ligand efficiency (LE) is a metric used to assess the binding energy per heavy atom of a molecule. It is a valuable tool for optimizing lead compounds by ensuring that increases in potency are not solely due to an increase in molecular size. For pyrimidine derivatives, achieving a favorable LE is a key objective in drug design to produce compounds with a good balance of potency and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidine derivatives, QSAR models have been instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

While specific QSAR models for this compound are not extensively detailed in publicly available research, the principles of QSAR are broadly applied to pyrimidine-containing compounds. These models typically involve the calculation of a wide array of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

Key Molecular Descriptors in QSAR Models for Pyrimidine Derivatives:

| Descriptor Type | Examples | Role in Predicting Biological Activity |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influence electrostatic interactions with the biological target. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determine the fit of the molecule within the target's binding site. |

| Hydrophobic | LogP, Hydrophobic surface area | Affect the compound's solubility, membrane permeability, and binding to hydrophobic pockets in the target protein. |

| Topological | Connectivity indices, Shape indices | Describe the branching and overall shape of the molecule. |

A typical QSAR study on a series of pyrimidine derivatives would involve synthesizing a library of analogues with systematic variations in their substituents. The biological activity of these compounds is then determined through in vitro assays. Subsequently, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates the calculated descriptors with the observed biological activity. A robust and validated QSAR model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency.

Strategic Hybridization with Other Biologically Active Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. This approach can lead to compounds with improved affinity and efficacy, dual-target activity, or a better pharmacokinetic profile. The pyrimidine ring, being a "privileged scaffold," is an excellent candidate for hybridization. mdpi.comnih.govtandfonline.com

The rationale behind hybridizing this compound would be to couple its potential biological activity with that of another known bioactive scaffold to create a synergistic effect or to target multiple pathways involved in a disease. For instance, pyrimidine-sulfonamide hybrids have shown promise as anticancer agents. tandfonline.com Similarly, hybridization of pyrimidines with other heterocyclic systems like pyridine has been explored in the development of antimalarial drugs. malariaworld.org

Examples of Biologically Active Scaffolds for Hybridization with Pyrimidines:

| Scaffold | Associated Biological Activity | Potential Rationale for Hybridization |

| Sulfonamide | Anticancer, Antibacterial | To develop dual-target anticancer agents or broad-spectrum antimicrobials. |

| Pyridine | Antimalarial, Antiviral | To overcome drug resistance in infectious diseases. |

| Thiazole | Anticancer, Anti-inflammatory | To enhance cytotoxic or anti-inflammatory effects. |

| Indole | Anticancer, Antiviral | To create novel agents targeting multiple pathways in cancer or viral infections. |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Cyclobutylmethoxy)-4-methylpyrimidine, methods like Density Functional Theory (DFT) can be employed to gain insights into its electronic structure and reactivity. jchemrev.comjchemrev.com DFT calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized molecular geometry and a detailed picture of the electron distribution. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can also indicate regions of the molecule susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for intermolecular interactions. researchgate.net Red regions on the MEP surface indicate areas of high electron density, which are prone to electrophilic attack, while blue regions represent electron-deficient areas, susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dictated by its three-dimensional conformation. Conformational analysis of this compound is crucial to identify its low-energy conformers, which are the most likely to be biologically active. nih.govnih.gov This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.

The key rotatable bonds in this compound are the C-O and C-C bonds of the cyclobutylmethoxy side chain. A potential energy surface (PES) can be mapped by varying the dihedral angles of these bonds to identify the global and local energy minima. researchgate.netlibretexts.orglibretexts.org This analysis helps in understanding the flexibility of the molecule and the energy barriers between different conformations. rsc.org

Table 2: Relative Energies of Key Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° (anti) | 0.0 |

| 2 | 60° (gauche) | 1.2 |

| 3 | -60° (gauche) | 1.2 |

Molecular Docking and Dynamics Simulations with Putative Biological Targets

To explore the potential therapeutic applications of this compound, molecular docking simulations can be performed against various putative biological targets. nih.govbenthamscience.comnih.gov Given the prevalence of pyrimidine (B1678525) scaffolds in kinase inhibitors, a potential target class for this compound could be protein kinases. researchgate.net Molecular docking predicts the preferred binding orientation of the molecule within the active site of a target protein and estimates the binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.govnih.govmdpi.com MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com This helps in validating the docking poses and provides a more realistic view of the binding event.

Table 3: Molecular Docking Results of this compound with a Putative Kinase Target (Hypothetical Data)

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LEU83, VAL91, ALA145 |

| Hydrogen Bonds | 1 |

| Hydrophobic Interactions | 5 |

Ligand-Based Drug Design Approaches (e.g., Pharmacophore Generation)

In the absence of a known 3D structure of a biological target, ligand-based drug design approaches can be utilized. nih.govnih.govtemple.edu If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. nih.govmdpi.com

For this compound, a pharmacophore model could be developed based on its structural features and compared to existing pharmacophores for known active compounds. chemrxiv.org This can help in identifying its potential biological targets and in designing new derivatives with improved activity. nih.govarxiv.org

Table 4: Hypothetical Pharmacophore Features of this compound

| Feature | Location |

| Hydrogen Bond Acceptor | Pyrimidine Nitrogen Atoms |

| Hydrophobic Group | Cyclobutyl Ring |

| Aromatic Ring | Pyrimidine Ring |

In Silico Prediction of Absorption and Distribution Characteristics

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery. nih.gov Various in silico models can be used to predict the pharmacokinetic profile of this compound. rsc.orgeijppr.comajpamc.com These models are based on quantitative structure-property relationships (QSPR) and can estimate properties like oral bioavailability, blood-brain barrier permeability, and plasma protein binding. nih.gov

Parameters such as Lipinski's rule of five are often used as a preliminary filter for drug-likeness. These predictions help in identifying potential liabilities early in the drug discovery process and guide the design of molecules with more favorable ADME profiles.

Table 5: Predicted ADME Properties of this compound (Hypothetical Data)

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | 2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Oral Bioavailability | High |

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Compound Purity, Stability, and Quantification in Complex Mixtures

Chromatographic methods are fundamental in pharmaceutical development for isolating and quantifying a target compound. For a molecule such as 2-(Cyclobutylmethoxy)-4-methylpyrimidine, High-Performance Liquid Chromatography (HPLC) would be the primary technique for assessing purity and stability. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector at a wavelength where the pyrimidine (B1678525) ring exhibits maximum absorbance.

For stability studies, a stability-indicating HPLC method would be developed. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The HPLC method must be capable of separating the intact drug from any degradation products, thus demonstrating its specificity.

Quantification in complex biological matrices, such as plasma or urine, would necessitate the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov This technique offers high sensitivity and selectivity, which is crucial for measuring low concentrations of the compound and its metabolites in the presence of endogenous interferences.

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Methods for Investigating Molecular Interactions and Dynamics

Spectroscopic techniques are indispensable for elucidating the structure of a molecule and studying its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) for Conformational and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. 1H and 13C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity of the cyclobutylmethoxy and methyl groups to the pyrimidine ring. nih.govresearchgate.net

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be employed to unambiguously assign all proton and carbon signals. For conformational analysis, Nuclear Overhauser Effect (NOE) experiments could reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the cyclobutylmethoxy side chain relative to the pyrimidine ring. Binding studies with a target protein could be performed using techniques like Saturation Transfer Difference (STD) NMR to identify the parts of the molecule that are in close contact with the receptor.

Mass Spectrometry for Metabolite Identification and Pathway Analysis

Mass Spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for studying its fragmentation pattern, which can aid in structural elucidation. creative-proteomics.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

In drug metabolism studies, LC-MS/MS is the gold standard for identifying and quantifying metabolites. dntb.gov.ua In vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models, would be conducted. The mass spectrometer would be used to detect potential metabolic transformations such as hydroxylation of the cyclobutyl or pyrimidine ring, N-dealkylation, or ether cleavage. The fragmentation patterns of the metabolites would be compared to that of the parent compound to determine the site of metabolic modification.

Table 2: Predicted Major Mass Spectrometric Fragments for this compound

| m/z (predicted) | Ion Structure | Fragmentation Pathway |

| [M+H]+ | C10H14N2O + H+ | Molecular Ion |

| [M-C4H7]+ | Loss of cyclobutyl group | Alpha cleavage |

| [C5H5N2O]+ | Cleavage of the ether bond | Heterolytic cleavage |

| [C5H6N2]+ | Loss of the cyclobutylmethoxy group | Cleavage at the ether linkage |

Crystallographic Studies for Understanding Solid-State Forms and Cocrystallization

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. nih.goviucr.orgiucr.org

Understanding the solid-state properties is crucial for drug development, as different crystalline forms (polymorphs) can have different physical properties, such as solubility and stability. Powder X-ray diffraction (PXRD) would be used to characterize the bulk material and to identify different polymorphic forms. The potential for forming cocrystals with other molecules to improve physicochemical properties could also be investigated.

Hyphenated Techniques for Comprehensive Characterization and Bioanalysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of drug candidates. nih.gov As mentioned, LC-MS is a powerful hyphenated technique for both qualitative and quantitative analysis. nih.govnih.gov

Other relevant hyphenated techniques could include:

Gas Chromatography-Mass Spectrometry (GC-MS): This could be used if the compound is sufficiently volatile and thermally stable, or if it can be derivatized to increase its volatility.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique allows for the direct structural elucidation of components separated by HPLC, which is particularly useful for identifying unknown impurities or metabolites without the need for isolation.

The application of these advanced analytical methodologies would be essential for the successful research and development of this compound, ensuring its quality, stability, and providing insights into its biological fate.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes for 2-(Cyclobutylmethoxy)-4-methylpyrimidine

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient, cost-effective, and environmentally friendly methods. For this compound, future research will likely focus on sustainable synthetic strategies that minimize waste and energy consumption.

Key areas of development include:

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly attractive for their efficiency. A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, achieving yields of up to 93%. organic-chemistry.orgacs.org This approach could be adapted for the synthesis of this compound, potentially using cyclobutylmethanol as one of the alcohol components.

Green Chemistry Approaches: The use of greener catalysts, solvents, and energy sources is a major trend in chemical synthesis. researchgate.netresearchgate.net For pyrimidine synthesis, techniques like microwave-assisted synthesis and the use of nano-catalysts are being explored to reduce reaction times and improve yields. researchgate.net Ultrasound-assisted synthesis is another green method that has been shown to increase yields and decrease reaction times for pyrimidine derivatives. nih.gov

Catalyst Innovation: The development of novel catalysts is crucial for enabling more efficient and selective reactions. For instance, PN5P-Ir-pincer complexes have been shown to be highly efficient in the sustainable multicomponent synthesis of pyrimidines. organic-chemistry.orgacs.org Future research could focus on developing catalysts specifically tailored for the synthesis of 2-alkoxypyrimidines.

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | Hours to Days | Variable | Well-established methods |

| Microwave-Assisted Synthesis | Minutes | High (89-95%) | Reduced reaction time, increased yield researchgate.net |

| Ultrasound-Assisted Synthesis | Minutes to Hours | Increased | Shorter reaction time, higher purity nih.gov |

| Iridium-Catalyzed Multicomponent Synthesis | Not specified | Up to 93% | High regioselectivity, use of biomass-derived alcohols organic-chemistry.orgacs.org |

Discovery of Unexplored Biological Targets and Therapeutic Applications

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. gsconlinepress.commdpi.com While the specific biological targets of this compound are not yet fully elucidated, the broader class of pyrimidine derivatives exhibits a vast range of pharmacological activities.

Future research should aim to identify the specific biological targets of this compound and explore its therapeutic potential in various disease areas. Potential avenues of investigation include:

Anticancer Activity: Many pyrimidine derivatives are potent anticancer agents. ekb.egnih.gov Research could investigate the efficacy of this compound against various cancer cell lines and explore its mechanism of action, which could involve targeting kinases, metabolic pathways, or other proteins crucial for cancer cell survival. The pyrimidine salvage pathway, which is often upregulated in cancer cells, presents a promising therapeutic target. mdpi.comnih.gov

Antimicrobial and Antiviral Properties: The pyrimidine core is found in numerous antimicrobial and antiviral drugs. nih.govijpbs.com Screening this compound against a panel of bacteria, fungi, and viruses could uncover new therapeutic applications in infectious diseases.

Neurodegenerative Diseases: Some pyrimidine derivatives have shown potential in treating neurodegenerative disorders. Further studies could explore the neuroprotective effects of this compound in models of diseases like Alzheimer's or Parkinson's.

Inflammatory Conditions: The anti-inflammatory properties of pyrimidine derivatives are also well-documented. juniperpublishers.com Investigating the effect of this compound on inflammatory pathways could lead to new treatments for chronic inflammatory diseases.

Integration into Multi-Target Ligand Design Strategies

Complex diseases often involve multiple biological targets. The design of multi-target ligands, single molecules that can interact with two or more targets, is a promising strategy to improve therapeutic efficacy and reduce the likelihood of drug resistance. nih.govnih.gov The versatile pyrimidine scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs). nih.gov

Future research on this compound could focus on:

Pharmacophore Hybridization: This approach involves combining the key structural features of known ligands for different targets into a single molecule. The this compound core could serve as a scaffold onto which pharmacophores for various targets are appended.

Fragment-Based Drug Discovery: This technique involves identifying small molecular fragments that bind to different targets and then linking them together to create a multi-target ligand. The cyclobutylmethoxy and methylpyrimidine moieties could be considered as fragments for further elaboration.

Computational Design: In silico methods, including molecular docking and machine learning, can be used to predict the binding of a molecule to multiple targets and guide the design of MTDLs. acs.org

Exploration of this compound as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools for target identification and validation. Given the diverse biological activities of pyrimidines, this compound and its analogs could be developed as chemical probes to investigate novel biological pathways and targets.

Key steps in this process would include:

Affinity and Selectivity Profiling: Thoroughly characterizing the binding of this compound to a wide range of proteins to identify its primary targets and assess its selectivity.

Development of Labeled Probes: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorescent dyes, biotin) to enable visualization and pull-down experiments.

Target Engagement Studies: Using the labeled probes to confirm that the compound interacts with its intended target within a cellular context.

Leveraging Artificial Intelligence and Machine Learning in Pyrimidine Research and Design

For this compound, AI and ML can be leveraged to:

Optimize Synthetic Routes: Machine learning algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions for synthesizing this compound, leading to higher yields and reduced costs. nih.gov

Predict Biological Activity: AI models can be trained to predict the biological activity of novel pyrimidine derivatives, allowing for the rapid screening of large virtual libraries and the prioritization of compounds for synthesis and testing. acs.org

Design Novel Multi-Target Ligands: Generative AI models can design novel molecules with desired multi-target profiles. nih.govnih.govneurosciencenews.com These models can be trained on known pyrimidine structures and their biological activities to generate new compounds like this compound with enhanced properties.

Identify New Therapeutic Targets: AI can analyze large biological datasets (e.g., genomics, proteomics) to identify new potential targets for pyrimidine-based drugs. nih.gov

| Application Area | Specific AI/ML Technique | Potential Impact on this compound Research |

|---|---|---|

| Synthesis Optimization | Predictive modeling of reaction outcomes | Faster development of efficient and sustainable synthetic routes. nih.gov |

| Biological Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Rapid identification of promising therapeutic applications. |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Design of novel analogs with improved potency and selectivity. nih.govucsd.edu |

| Target Identification | Analysis of large-scale biological data | Discovery of new biological targets and disease indications. nih.gov |

Q & A

Basic: What are the key considerations for synthesizing 2-(Cyclobutylmethoxy)-4-methylpyrimidine to ensure high purity?

Answer:

- Starting Materials: Use chloropyrimidine derivatives (e.g., 4-chloro-6-methylpyrimidine) and cyclobutylmethanol as nucleophiles.

- Reaction Optimization: Employ mild bases (e.g., NaH) in anhydrous solvents (THF or DMF) at 60–80°C to facilitate alkoxy substitution .

- Purification: Recrystallize from petroleum ether/ethyl acetate mixtures to remove unreacted precursors, as demonstrated in analogous pyrimidine syntheses .

- Safety: Follow protocols for handling reactive intermediates (e.g., thionyl chloride in CH₂Cl₂) and dispose of waste via certified facilities .

Basic: Which spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

- NMR Spectroscopy: Use ¹H NMR to verify alkoxy (–O–CH₂–) and methyl (–CH₃) protons, and ¹³C NMR to confirm pyrimidine ring carbons and substituents .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns.

- X-ray Crystallography: Resolve absolute configuration and dihedral angles between substituents, as shown in pyrimidine derivatives .

Advanced: How can researchers address discrepancies in reported reactivity of alkoxy-substituted pyrimidines in cross-coupling reactions?

Answer:

- Parameter Analysis: Compare catalyst systems (e.g., Pd vs. Cu), solvent polarity, and temperature effects across studies .

- Control Experiments: Replicate conflicting protocols with standardized reagents to isolate variables (e.g., moisture sensitivity of intermediates) .

- Computational Modeling: Use DFT calculations to predict electronic effects of the cyclobutylmethoxy group on reaction pathways .

Advanced: What strategies can optimize the regioselectivity of functionalization at the pyrimidine ring's 2- and 4-positions?

Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., –NH₂) to steer reactivity toward specific positions .

- Steric/Electronic Tuning: Modify substituents (e.g., bulky cyclobutylmethoxy) to block undesired sites, leveraging steric hindrance observed in crystal structures .

- Catalyst Design: Use transition-metal complexes (e.g., Pd with tailored ligands) to enhance selectivity in Suzuki-Miyaura couplings .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation, as recommended for chlorinated pyrimidine analogs .

- Waste Management: Segregate halogenated waste and dispose via certified biohazard contractors .

Advanced: How does the cyclobutylmethoxy group influence the compound's bioavailability compared to other alkoxy substituents?

Answer:

- Lipophilicity: Calculate logP values (e.g., using PubChem data) to compare solubility with methoxy or ethoxy analogs .

- Metabolic Stability: Conduct in vitro assays (e.g., liver microsomes) to assess resistance to oxidative degradation, as seen in methylpyrimidine derivatives .

- Permeability: Use Caco-2 cell models to evaluate intestinal absorption differences caused by cyclobutyl steric bulk .

Basic: What are the documented applications of this compound in medicinal chemistry research?

Answer:

- Kinase Inhibitor Development: Serve as a scaffold for ATP-binding site targeting, similar to carbocyclic pyrimidine analogs .

- Biochemical Probes: Functionalize with fluorophores or biotin for target identification in cellular assays .

Advanced: What computational approaches predict the interaction between this compound and enzyme active sites?

Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB entries) to model binding poses .

- MD Simulations: Simulate ligand-protein dynamics over 100 ns to assess stability of hydrogen bonds with pyrimidine ring nitrogens .

- QSAR Models: Corrogate substituent effects (e.g., cyclobutyl vs. phenyl) with inhibitory activity data from analogs .

Basic: How should researchers handle and store this compound to prevent degradation?

Answer:

- Storage Conditions: Keep in amber vials under argon at –20°C to minimize oxidation and hydrolysis .

- Desiccation: Use silica gel packs in containers to absorb moisture, critical for hygroscopic pyrimidines .

Advanced: What analytical techniques resolve contradictions in NMR data interpretation for pyrimidine derivatives with bulky substituents?

Answer:

- 2D NMR: Employ HSQC and HMBC to assign overlapping proton signals (e.g., cyclobutylmethoxy vs. methyl groups) .

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to trace carbon connectivity, as done for methylpyrimidines .

- Comparative Analysis: Cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.